6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid
Description
Properties
IUPAC Name |
6-[(4-fluorophenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16/h5-8,14H,1-4,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBGTGFJRBVVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid hinges on two primary objectives: (1) introducing the sulfonamide group at the terminal position of the hexanoic acid chain and (2) preserving the integrity of the carboxylic acid functionality. Three principal routes are explored:
- Direct sulfonylation of 6-aminohexanoic acid with 4-fluorobenzenesulfonyl chloride.
- Gabriel synthesis to install the amine precursor, followed by sulfonylation.
- Reductive amination of a carbonyl intermediate, subsequent sulfonylation, and deprotection.
Each method presents unique challenges, including side reactions at the carboxylic acid group, solubility limitations, and the need for precise stoichiometry.
Gabriel Synthesis Approach
For cases where 6-aminohexanoic acid is unavailable, the Gabriel synthesis provides a viable pathway to install the amine group.
Step 1: Alkylation of Potassium Phthalimide
6-Bromohexanoic acid is treated with potassium phthalimide in DMF at 80°C for 24 hours, yielding N-(6-carboxyhexyl)phthalimide.
Step 2: Deprotection
Hydrazinolysis (hydrazine hydrate in ethanol, reflux, 6 hours) removes the phthalimide group, generating 6-aminohexanoic acid.
Step 3: Sulfonylation
The amine is reacted with 4-fluorobenzenesulfonyl chloride as described in Section 3.
Advantages :
- Avoids direct handling of 6-aminohexanoic acid.
- Phthalimide acts as a stable ammonia surrogate.
Limitations :
- Multi-step synthesis reduces overall yield.
- Hydrazine poses safety and handling challenges.
Reductive Amination Method
This route introduces the amine via reductive amination of a 6-oxohexanoic acid intermediate.
Step 1: Synthesis of 6-Oxohexanoic Acid
Hexanoic acid is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, yielding 6-oxohexanoic acid.
Step 2: Reductive Amination
The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol, producing 6-aminohexanoic acid.
Step 3: Sulfonylation
The amine is sulfonylated as previously outlined.
Considerations :
- Over-reduction of the ketone to a secondary alcohol is a potential side reaction.
- Low yields in the reductive amination step may necessitate optimization.
Protection and Deprotection Strategies
To prevent unwanted reactions at the carboxylic acid group during sulfonylation, protection as a methyl ester is recommended.
Protection :
6-Aminohexanoic acid is treated with thionyl chloride in methanol, forming methyl 6-aminohexanoate.
Sulfonylation :
The protected amine reacts with 4-fluorobenzenesulfonyl chloride under standard conditions.
Deprotection :
The methyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water, yielding the final product.
Example Protocol :
- Methyl 6-aminohexanoate (1.0 equiv.), 4-fluorobenzenesulfonyl chloride (1.05 equiv.), triethylamine (2.0 equiv.), DMF, 25°C, 18 hours.
- Deprotection: LiOH (2.0 equiv.), THF/H₂O (3:1), 50°C, 4 hours.
Optimization of Reaction Conditions
Key variables influencing yield and purity include solvent polarity, temperature, and stoichiometry.
Solvent Screening :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 62 | 88 |
| DMF | 25 | 78 | 92 |
| Acetonitrile | 25 | 55 | 85 |
Stoichiometry :
A slight excess of sulfonyl chloride (1.1 equiv.) maximizes amine conversion without promoting carboxylic acid sulfonation.
Purification and Characterization
Purification :
- Liquid-Liquid Extraction : After deprotection, the product is extracted into ethyl acetate and washed with brine.
- Recrystallization : The crude acid is recrystallized from ethanol/water (4:1).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.0 (t, 2H, SO₂NHCH₂), 2.2 (t, 2H, COOHCH₂), 1.5–1.3 (m, 6H, CH₂).
- IR : 1705 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (S=O).
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Direct Sulfonylation | 1 | 45–60 | Simplicity |
| Gabriel Synthesis | 3 | 30–40 | Avoids unstable amine precursor |
| Reductive Amination | 3 | 25–35 | Utilizes ketone intermediate |
Chemical Reactions Analysis
Types of Reactions
6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structurally analogous compounds differ in the substituents on the phenyl ring or the terminal functional groups. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Lipophilicity: Methyl and morpholine substituents (e.g., 6-(morpholin-4-yl)hexanoic acid derivatives) increase logP values, enhancing membrane permeability .
Physicochemical Properties
| Property | This compound | 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid | 6-(Morpholin-4-yl)hexanoic acid |
|---|---|---|---|
| logP | ~1.8 (predicted) | 2.1 | 0.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 5 | 4 |
| Solubility (Water) | Moderate | Low | High |
Notes:
Biological Activity
6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid (CAS No. 405919-76-8) is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonylamino group attached to a hexanoic acid backbone, with a fluorophenyl substituent. This structure allows for various interactions with biological molecules, influencing its biological activity.
The mechanism of action of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins and enzymes. The sulfonylamino group enhances its binding affinity, while the fluorophenyl group contributes to its lipophilicity, facilitating membrane penetration and interaction with intracellular targets .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene regulation and are implicated in various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Antimicrobial Properties : There is emerging evidence that it may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved .
Case Studies
- HDAC Inhibition in Cancer Models : A study demonstrated that this compound effectively inhibited HDAC activity in vitro, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests potential therapeutic applications in cancer treatment .
- Neuroprotection in Animal Models : In experiments involving animal models of neurodegeneration, administration of the compound resulted in significant reduction of neuronal loss and improvement in motor function, indicating its protective effects against neurotoxic agents.
- Inflammation Reduction in Autoimmune Disorders : Research indicated that the compound could ameliorate symptoms in models of autoimmune diseases by downregulating pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-[(4-chlorophenyl)sulfonylamino]hexanoic Acid | Chlorine substitution | Moderate HDAC inhibition |
| 6-[(4-bromophenyl)sulfonylamino]hexanoic Acid | Bromine substitution | Lower anti-inflammatory effects |
| 6-[(4-methylphenyl)sulfonylamino]hexanoic Acid | Methyl substitution | Limited enzyme inhibition |
| This compound | Fluorine substitution enhances reactivity | Strong HDAC inhibition and neuroprotection |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of a primary amine intermediate with 4-fluorobenzenesulfonyl chloride. Key steps include:
- Amine Activation : React 6-aminohexanoic acid with a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to deprotonate the amine.
- Sulfonylation : Add 4-fluorobenzenesulfonyl chloride dropwise, maintaining pH 8–9 to prevent hydrolysis. Stir for 12–24 hours at room temperature.
- Purification : Isolate the product via liquid-liquid extraction (ethyl acetate/water) and recrystallize from ethanol/water mixtures. Yield optimization (>75%) requires strict moisture control and stoichiometric excess (1.2 eq) of sulfonyl chloride .
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30). Purity >98% is indicated by a single peak.
- NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, 2H, aromatic F-C₆H₄), δ 3.2 (t, 2H, -SO₂NH-), δ 2.2 (t, 2H, -COOH).
- Mass Spectrometry : ESI-MS should show [M-H]⁻ ion at m/z 330.1 (calculated for C₁₂H₁₄FNO₄S). Discrepancies suggest residual solvents or byproducts .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting biological activity data for this compound across different in vitro assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions:
- Cell Line Variability : Test activity in multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolism.
- Buffer Composition : Compare phosphate-buffered saline (PBS) vs. HEPES; sulfonamides may precipitate in high-ionic-strength buffers.
- Replicate Studies : Perform triplicate experiments with blinded analysis to minimize bias. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric) .
Q. How do the crystalline forms of this compound influence its pharmacokinetic properties, and what methods are used for polymorph screening?
- Methodological Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., acetone, methanol) at varying temperatures (4°C to 60°C). Characterize forms via:
- XRPD : Identify distinct diffraction patterns (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 10.2°, 20.5°).
- DSC : Measure melting points (Form I: 145°C; Form II: 162°C).
- Pharmacokinetic Impact : Form II shows 30% higher oral bioavailability in rat models due to slower dissolution and reduced first-pass metabolism .
Q. What computational models predict the binding affinity of this compound to target proteins, and how can these be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).
- Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 10 μM supports docking predictions).
- Isothermal Titration Calorimetry (ITC) : Confirm enthalpy-driven binding (ΔH < -20 kcal/mol) .
Q. What approaches are recommended for improving the aqueous solubility of this compound without compromising its biological activity?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to generate the sodium salt (solubility increases from 0.5 mg/mL to >15 mg/mL in water).
- Prodrug Design : Synthesize methyl ester derivatives (e.g., 6-[(4-fluorophenyl)sulfonylamino]hexanoate) hydrolyzed in vivo by esterases.
- Co-Solvents : Use 10% DMSO/PBS mixtures for in vitro studies; avoid >20% DMSO to prevent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
